Rhodium, (triphenylphosphine)carbonylacetylacetonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

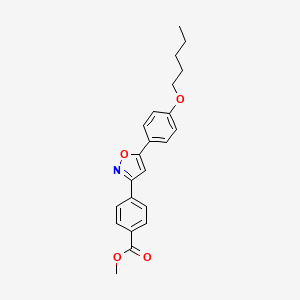

Rhodium, (triphenylphosphine)carbonylacetylacetonate, also known as ROPAC, is an important catalyst in the petrochemical industry . It is a complex compound known for its applications in catalysis and coordination chemistry .

Molecular Structure Analysis

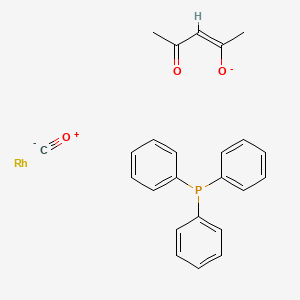

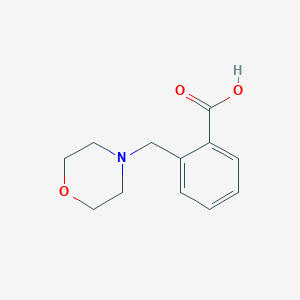

The molecular formula of Rhodium, (triphenylphosphine)carbonylacetylacetonate is C24H23O3PRh . The molecule consists of a rhodium atom coordinated to a triphenylphosphine ligand, a carbonyl group, and an acetylacetonate .Physical And Chemical Properties Analysis

Rhodium, (triphenylphosphine)carbonylacetylacetonate is a yellow solid . It has a density of 1.5 at 20℃ and is soluble in acetone and chlorinated solvents . Its vapor pressure is 0Pa at 25℃ and it has a water solubility of 24μg/L at 20℃ .科学的研究の応用

Petrochemical Industry Catalyst

Rhodium, (triphenylphosphine)carbonylacetylacetonate: is utilized as a catalyst in the petrochemical industry. Its role is crucial in facilitating various chemical reactions that are essential for producing a wide range of petrochemical products. The compound’s ability to speed up reactions without being consumed makes it valuable for industrial processes .

Recovery and Recycling

The deactivated waste catalyst of this rhodium compound holds significant value for recovery. A study has developed a green, efficient, and continuous recovery technique using a sealed stainless steel microchannel reactor. This process allows for the recovery of rhodium from spent catalysts, emphasizing the importance of sustainable practices in the industry .

Analysis of Rhodium Forms in Waste Catalysts

Research has been conducted on the existing forms of rhodium in waste catalysts. Understanding these forms is essential for developing effective recovery techniques and for the proper handling and recycling of these materials .

Optimization of Recovery Processes

The optimization of process parameters for the recovery of rhodium is a significant application. Techniques like response surface methodology (RSM) are used to determine the best conditions for maximizing recovery rates, such as reaction temperature, time, and phase ratio .

Chemical Bond Dissociation Studies

The oxidative dissociation of the rhodium-phosphine chemical bond by H2O2 within the compound leads to the conversion of Rh+ into Rh3+. This transformation is crucial for the recovery process and is studied to understand the chemical behavior of rhodium in different states .

Formation of Chloroaquorhodium Complexes

The formation of chloroaquorhodium (III) complexes is another application area. These complexes enter the aqueous phase, enabling the effective recovery of rhodium. The study of these complexes contributes to the broader understanding of rhodium chemistry and its applications in various fields .

作用機序

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis of Rhodium, (triphenylphosphine)carbonylacetylacetonate can be achieved through a reaction between Rhodium trichloride hydrate, triphenylphosphine, acetylacetone, and carbon monoxide.", "Starting Materials": [ "Rhodium trichloride hydrate", "Triphenylphosphine", "Acetylacetone", "Carbon monoxide" ], "Reaction": [ "1. Dissolve Rhodium trichloride hydrate in water to form a solution.", "2. Add triphenylphosphine to the solution and stir for several minutes.", "3. Slowly add acetylacetone to the solution while stirring continuously.", "4. Bubble carbon monoxide through the solution for several hours.", "5. Filter the resulting solid and wash with water and ethanol.", "6. Dry the solid under vacuum to obtain Rhodium, (triphenylphosphine)carbonylacetylacetonate." ] } | |

CAS番号 |

25470-96-6 |

製品名 |

Rhodium, (triphenylphosphine)carbonylacetylacetonate |

分子式 |

C24H22O3PRh- |

分子量 |

492.3 g/mol |

IUPAC名 |

carbon monoxide;(Z)-4-oxopent-2-en-2-olate;rhodium;triphenylphosphane |

InChI |

InChI=1S/C18H15P.C5H8O2.CO.Rh/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-4(6)3-5(2)7;1-2;/h1-15H;3,6H,1-2H3;;/p-1/b;4-3-;; |

InChIキー |

RHKGZYVYKXVQSD-MECAPONASA-M |

異性体SMILES |

C/C(=C/C(=O)C)/[O-].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh] |

SMILES |

CC(=CC(=O)C)[O-].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh] |

正規SMILES |

CC(=CC(=O)C)[O-].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh] |

製品の起源 |

United States |

Q & A

Q1: What are the main applications of Rhodium(triphenylphosphine)carbonylacetylacetonate as a catalyst?

A1: Rhodium(triphenylphosphine)carbonylacetylacetonate is primarily recognized for its catalytic activity in olefin carbonylation reactions [, ]. These reactions are crucial in industrial chemistry for synthesizing a variety of valuable compounds.

Q2: The provided research papers highlight a method for recovering rhodium from reaction waste. Why is this recovery process significant?

A2: Rhodium is a precious metal with limited availability and high cost. The method described in the papers allows for the efficient recovery of rhodium from reaction waste solutions generated during olefin carbonylation processes [, ]. This recovery process offers significant economic and environmental benefits by:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Iodo-1-[3-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B1588550.png)